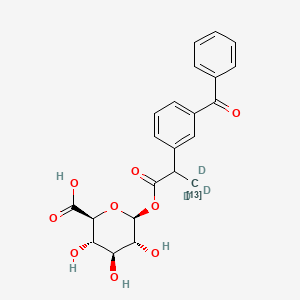
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide(Mixture of diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide (Mixture of diastereomers) is a stable isotope-labeled compound. It is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is used in pharmaceutical toxicology and research to study the metabolism and pharmacokinetics of ketoprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves the incorporation of stable isotopes, such as carbon-13 and deuterium, into the ketoprofen molecule. The synthetic route typically includes the esterification of ketoprofen with glucuronic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the formation of the desired diastereomers .
Industrial Production Methods
Industrial production of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to obtain high-purity compounds. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and degradation products of ketoprofen.
Biology: It helps in understanding the biological effects and interactions of ketoprofen at the cellular level.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves its metabolism into active and inactive metabolites. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The compound inhibits these enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen Acyl-b-D-glucuronide: Similar in structure but without the stable isotope labeling.
Ibuprofen Acyl-b-D-glucuronide: Another NSAID metabolite with similar pharmacokinetic properties.
Naproxen Acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID with similar applications.
Uniqueness
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and dynamics of ketoprofen, making it a crucial tool in pharmaceutical research .
Properties
Molecular Formula |
C22H22O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1/i1+1D3 |
InChI Key |
PBTXSZZKPHBHMA-FEXXFAMHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



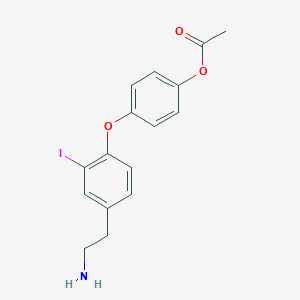
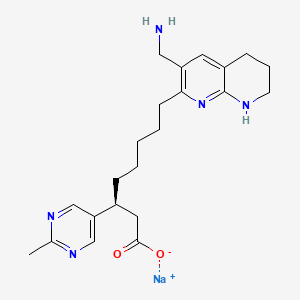
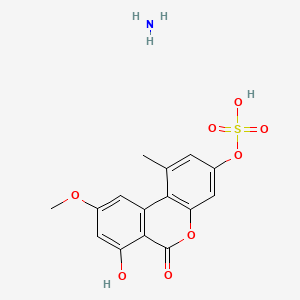
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
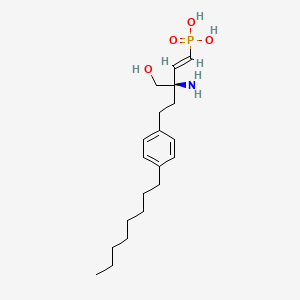

![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
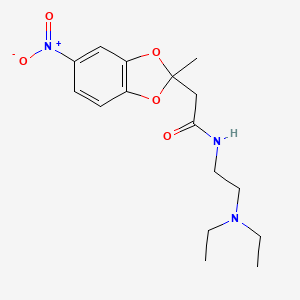



![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
